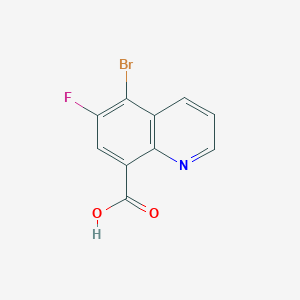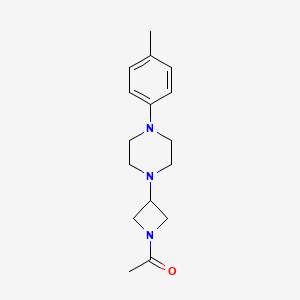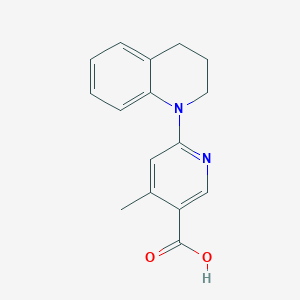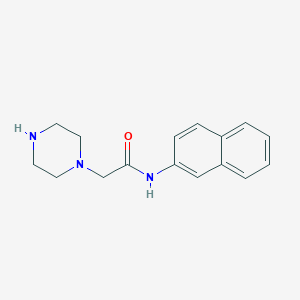
Ethyl 7,8-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 7,8-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core with methoxy groups at the 7th and 8th positions, an oxo group at the 2nd position, and an ethyl ester group at the 3rd position. It is primarily used in research settings due to its potential biological and pharmacological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7,8-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves the acylation of 4,5-dimethoxy-methylanthranilate with methyl malonyl chloride in the presence of triethylamine. This is followed by heterocyclization of the intermediate anilides under base-catalyzed ester condensation . Another method involves using monoethyl malonate in the presence of N,N’-dicyclohexylcarbodiimide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 7,8-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxo group to a hydroxyl group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while reduction can produce hydroxyquinoline derivatives.
Aplicaciones Científicas De Investigación
Ethyl 7,8-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Ethyl 7,8-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . Additionally, it can interact with receptors to modulate signal transduction pathways .
Comparación Con Compuestos Similares
Ethyl 7,8-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate can be compared with other quinoline derivatives:
Ethyl 7,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate: Similar structure but with methyl groups instead of methoxy groups.
Ethyl 1-ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: Contains trifluoromethyl groups, which can significantly alter its chemical properties.
Ethyl 7-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate: The presence of a chloro group introduces different reactivity and potential biological activity.
These comparisons highlight the unique structural features of this compound, particularly the methoxy groups, which can influence its chemical reactivity and biological interactions.
Propiedades
Fórmula molecular |
C14H15NO5 |
|---|---|
Peso molecular |
277.27 g/mol |
Nombre IUPAC |
ethyl 7,8-dimethoxy-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C14H15NO5/c1-4-20-14(17)9-7-8-5-6-10(18-2)12(19-3)11(8)15-13(9)16/h5-7H,4H2,1-3H3,(H,15,16) |
Clave InChI |
SCEMZCNMJDRINT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC2=C(C(=C(C=C2)OC)OC)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Benzamide, N-[1-(1-naphthalenyl)ethyl]-](/img/structure/B11848752.png)

![6-Chloro-4-(4-chlorophenoxy)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11848774.png)
